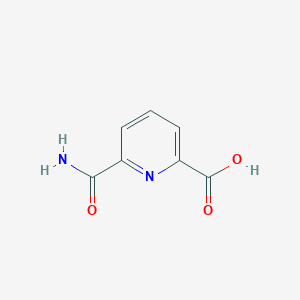

6-Carbamoylpyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-carbamoylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-5(9-4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTVEWJASOPKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595524 | |

| Record name | 6-Carbamoylpyridine-2-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97310-93-5 | |

| Record name | 6-(Aminocarbonyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97310-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carbamoylpyridine-2-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-carbamoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Carbamoylpyridine-2-carboxylic acid (CAS 97310-93-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carbamoylpyridine-2-carboxylic acid, with a CAS number of 97310-93-5, is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid pyridine core, decorated with both a carboxylic acid and a carbamoyl (amide) group, offers a unique combination of hydrogen bond donors and acceptors, as well as sites for diverse chemical modifications. This strategic arrangement of functional groups makes it a valuable scaffold for the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its applications in drug discovery, a detailed analysis of its spectroscopic characteristics, and essential safety and handling information.

Chemical and Physical Properties

This compound is a white to off-white solid. Its bifunctional nature, containing both an acidic carboxylic acid and a neutral amide, governs its physical and chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 97310-93-5 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [2] |

| Molecular Weight | 166.13 g/mol | [2] |

| Melting Point | >250 °C (decomposition) | |

| Boiling Point | 440.6 ± 30.0 °C (Predicted) | |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.36 ± 0.10 (Predicted) | |

| Flash Point | 265 °C | [2] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. |

Synthesis of this compound

A common and logical synthetic approach to this compound involves the selective functionalization of a readily available starting material, 2,6-pyridinedicarboxylic acid. The following protocol is a representative method based on established chemical transformations.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Formation of the Acyl Chloride

The initial step involves the conversion of one of the carboxylic acid groups of 2,6-pyridinedicarboxylic acid to a more reactive acyl chloride. This is a standard procedure in organic synthesis.

-

To a suspension of 2,6-pyridinedicarboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (typically 1-2 drops).

-

Slowly add an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride (SOCl₂), to the suspension at room temperature with stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases and the solution becomes clear.

-

The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude pyridine-2,6-dicarbonyl dichloride.

Step 2: Selective Amidation

The resulting diacyl chloride is then reacted with an ammonia source to selectively form the amide at one position. Careful control of stoichiometry and reaction conditions is crucial to favor mono-amidation.

-

The crude pyridine-2,6-dicarbonyl dichloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

The solution is cooled to a low temperature (e.g., 0 °C or below) in an ice bath.

-

A solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia) is added dropwise with vigorous stirring. The use of a slight excess of ammonia is common.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then quenched with water.

-

The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold water, and dried to afford this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, with its specific substitution pattern, is a valuable building block for generating libraries of compounds for screening against various biological targets.

Role as a Pharmacophore for Enzyme Inhibitors

The arrangement of the carboxylic acid and amide groups allows for specific interactions with the active sites of enzymes, particularly through hydrogen bonding and electrostatic interactions. This makes it an attractive starting point for the design of enzyme inhibitors.

One notable area of application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a class of anticancer drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] The carboxamide moiety of many PARP inhibitors is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme. This compound provides a ready-made scaffold that can be further elaborated to develop novel and potent PARP inhibitors.

Derivatives of pyridine-2-carboxylic acid have also been investigated as telomerase inhibitors , another important target in cancer therapy.[4]

Caption: Conceptual application in drug discovery.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the protons of the carboxylic acid and amide groups.

-

Pyridine Protons (3H): The three aromatic protons on the pyridine ring will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the carboxyl and carbamoyl substituents.

-

Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of δ 12-14 ppm. This signal will be exchangeable with D₂O.

-

Amide Protons (2H): The two protons of the primary amide will likely appear as two distinct broad singlets in the region of δ 7.0-8.0 ppm, also exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbons (2C): Two signals are expected for the carbonyl carbons. The carboxylic acid carbonyl carbon will typically resonate in the region of δ 165-175 ppm, while the amide carbonyl carbon will appear slightly upfield, around δ 160-170 ppm.

-

Pyridine Carbons (5C): The five carbons of the pyridine ring will show signals in the aromatic region, between δ 120 and 150 ppm. The carbons directly attached to the nitrogen and the electron-withdrawing substituents will be the most deshielded.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and amide functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid and Amide): Two strong carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch will likely appear around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) will be observed around 1650-1680 cm⁻¹.

-

N-H Stretch (Amide): Two medium-intensity bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amide.

-

C-N and C-O Stretches: Absorptions corresponding to C-N and C-O single bond stretching will be present in the fingerprint region (below 1500 cm⁻¹).

Predicted Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to show a prominent pseudomolecular ion.

-

Positive Ion Mode: [M+H]⁺ at m/z 167.04.

-

Negative Ion Mode: [M-H]⁻ at m/z 165.03.

Fragmentation in the mass spectrum would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.[1]

-

Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection (P280).[1]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Disclaimer: This safety information is a summary and is not exhaustive. Always refer to the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique structural features provide a solid foundation for the synthesis of a wide range of biologically active molecules, particularly enzyme inhibitors with potential applications in oncology. While a complete experimental dataset is not fully available in the public domain, this guide provides a comprehensive overview of its properties, a scientifically sound approach to its synthesis, and a detailed prediction of its spectroscopic characteristics, offering a solid foundation for researchers working with this important compound.

References

-

Kadir, M. A., Mansor, N., Osman, M. U., & Haris, N. S. H. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]

-

Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]

-

MG Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

-

Forestry Suppliers. (n.d.). Safety Data Sheets (SDS) for this product. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6N2O3). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR analysis of di-carbamothioyl pyridine-2,6-di-carboxamide. Retrieved from [Link]

-

MDPI. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588-6597. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

-

Chemdad. (n.d.). 2,6-Pyridinedicarboxylic acid chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]

-

Frontiers. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology, 13. [Link]

-

National Center for Biotechnology Information. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(15), 6658-6681. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 23(11), 2947. [Link]

- Google Patents. (n.d.). WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(18), 6847. [Link]

-

ResearchGate. (n.d.). Synthesis of compounds 2–17. Reagents and conditions: a chloroacetyl... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22963-22972. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Carbamoylpyridine-2-carboxylic Acid: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Carbamoylpyridine-2-carboxylic acid, a key heterocyclic compound in the landscape of medicinal chemistry and materials science. This document delves into the molecule's core structural features, supported by spectroscopic analysis and theoretical considerations. We will explore robust synthetic protocols, elucidating the chemical principles that underpin these methodologies. Furthermore, this guide will highlight the significant applications of this compound, particularly its role as a versatile building block for the development of novel therapeutic agents. This content is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Introduction

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in drug discovery, leading to a multitude of approved therapeutic agents for conditions ranging from tuberculosis to cancer.[1][2] Among these, this compound (also known as 6-(aminocarbonyl)-2-pyridinecarboxylic acid) represents a particularly valuable bifunctional molecule. Its structure, featuring both a carboxylic acid and a primary amide group on a pyridine ring, allows for diverse chemical modifications and targeted molecular interactions. This unique arrangement makes it a privileged scaffold for designing enzyme inhibitors and complex ligands.[1][3] This guide aims to provide a detailed examination of its molecular architecture, reliable methods for its synthesis and characterization, and a discussion of its current and potential applications in advanced scientific research.

Molecular Structure and Physicochemical Properties

The structural integrity and chemical behavior of this compound are dictated by the interplay of its constituent functional groups and the aromatic pyridine core.

Core Structure and Functional Groups

The molecule consists of a pyridine ring substituted at the C2 and C6 positions with a carboxylic acid and a carbamoyl (amide) group, respectively. The aromatic nature of the pyridine ring influences the acidity of the carboxylic proton and the reactivity of the amide. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, impacting the overall electron density distribution.

Physicochemical Data Summary

A compilation of key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 97310-93-5 | [4] |

| Molecular Formula | C₇H₆N₂O₃ | [4][5] |

| Molecular Weight | 166.13 g/mol | [4][6] |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C(=O)N | |

| Flash Point | 265 °C |

Crystallographic Insights and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of analogous N-(pyridine-2-carbonyl)pyridine-2-carboxamide structures reveals a tendency towards planarity.[7] The carboxylic acid and amide functionalities are prime sites for hydrogen bonding. It is highly probable that in the solid state, the molecules form hydrogen-bonded dimers via the carboxylic acid groups, a common feature for carboxylic acids.[8] Additionally, the amide N-H and C=O groups can participate in extensive hydrogen bond networks, influencing the crystal packing and ultimately affecting physical properties like solubility and melting point.

Synthesis and Purification

The synthesis of this compound and its derivatives often starts from more readily available precursors like pyridine-2,6-dicarboxylic acid or its esters.[9][10][11] The methodologies typically involve selective functional group transformations.

Synthetic Strategy Overview

A common and logical approach to synthesizing the target molecule is through the partial and selective amidation of a pyridine-2,6-dicarboxylic acid derivative. The challenge lies in achieving mono-functionalization. A robust strategy involves converting one of the carboxylic acid groups into a more reactive intermediate, such as an acyl chloride or an ester, which can then be selectively reacted with an ammonia source.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Acyl Chloride Method

This protocol is adapted from established methods for the synthesis of pyridine carboxamide derivatives.[12][13][14] The causality behind using thionyl chloride (SOCl₂) is to convert the more reactive carboxylic acid into a highly electrophilic acyl chloride, facilitating nucleophilic attack by ammonia.

Step 1: Monoesterification (if starting from dicarboxylic acid)

-

Pyridine-2,6-dicarboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield 6-(methoxycarbonyl)pyridine-2-carboxylic acid.[15][16] This step leverages the statistical probability of mono-esterification under controlled conditions.

Step 2: Acyl Chloride Formation

-

Suspend 6-(methoxycarbonyl)pyridine-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension.

-

Reflux the mixture for 1-2 hours until the solution becomes clear. The formation of the acyl chloride is driven by the evolution of SO₂ and HCl gases.[13]

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-(methoxycarbonyl)pyridine-2-carbonyl chloride is used directly in the next step.

Step 3: Amidation

-

Dissolve the crude acyl chloride in a dry, non-protic solvent like DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise while stirring vigorously. The low temperature controls the exothermicity of the reaction.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Saponification (Hydrolysis)

-

Once the amidation is complete, add a solution of sodium hydroxide (e.g., 2M NaOH) to the reaction mixture.

-

Reflux the mixture for 2-3 hours to hydrolyze the methyl ester to the corresponding carboxylate salt.[11]

-

Cool the mixture and acidify with a mineral acid (e.g., 3M HCl) to precipitate the final product.

Step 5: Purification

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water mixture) to obtain pure this compound.[11]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are based on characteristic values for the functional groups present and data from closely related pyridine derivatives.[12][17][18][19]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and exchangeable protons from the amide and carboxylic acid groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H4 | ~8.3-8.5 | t | Triplet due to coupling with H3 and H5. |

| Pyridine H3, H5 | ~8.1-8.3 | d | Doublet due to coupling with H4. |

| -CONH₂ | ~7.5-8.5 | br s (2H) | Broad singlet, exchangeable with D₂O. |

| -COOH | ~12.0-14.0 | br s (1H) | Very broad singlet, exchangeable with D₂O. |

Note: Spectra are typically recorded in DMSO-d₆ to observe the acidic and amide protons. The exact shifts can vary based on solvent and concentration.[20][21]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| C=O (Amide) | ~164-168 |

| C2, C6 (Pyridine) | ~148-152 |

| C4 (Pyridine) | ~138-142 |

| C3, C5 (Pyridine) | ~125-130 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups.[8][22]

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |

| N-H Stretch (Amide) | 3100-3500 | Two bands (symm. & asymm.), medium |

| C=O Stretch (Carboxylic Acid) | 1690-1760 | Strong, sharp |

| C=O Stretch (Amide I Band) | 1630-1695 | Strong, sharp |

| N-H Bend (Amide II Band) | 1550-1640 | Medium |

| C-N Stretch | 1200-1400 | Medium |

The very broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure of the carboxylic acid.[8][22]

Mass Spectrometry

In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 167.1.[14] Common fragmentation patterns would involve the loss of H₂O (from the carboxylic acid) and NH₃ (from the amide). Cleavage of the C-C bond between the pyridine ring and the carbonyl groups can also occur.[23][24]

Applications in Research and Development

The dual functionality of this compound makes it a highly valuable building block in several areas of chemical and pharmaceutical science.

Medicinal Chemistry: Enzyme Inhibitors

Pyridine carboxylic acid derivatives are well-established pharmacophores for designing enzyme inhibitors.[1][3] The carboxylic acid can act as a key binding motif, often chelating metal ions in enzyme active sites or forming strong hydrogen bonds with amino acid residues. The carbamoyl group provides an additional point for hydrogen bonding interactions, enhancing binding affinity and specificity. This scaffold has been explored for developing inhibitors for targets such as lysine demethylases (KDMs), which are important in epigenetics and cancer therapy.[25]

Caption: Potential binding modes in an enzyme active site.

Supramolecular Chemistry and Ligand Design

The ability to form multiple, well-defined hydrogen bonds and coordinate with metal ions makes this molecule an excellent candidate for constructing supramolecular assemblies and metal-organic frameworks (MOFs). The defined geometry of the pyridine ring provides rigidity, while the functional groups offer directional interactions, enabling the design of complex, self-assembled structures.[9][20]

Conclusion

This compound is a molecule of significant scientific interest, underpinned by its versatile chemical nature and strategic importance in applied chemistry. Its structure offers a robust platform for creating diverse molecular architectures through well-established synthetic routes. The detailed spectroscopic profile provides a clear fingerprint for its identification and characterization. As research continues to uncover the vast potential of pyridine-based scaffolds in drug discovery and materials science, the utility of this compound as a key synthetic intermediate is set to expand, promising new innovations in human health and technology.

References

-

Tang, R., Zhao, Q., Yan, Z., & Luo, Y. (n.d.). Synthesis of Novel Derivatives of Pyridine‐2,6‐dicarboxylic Acid. Synthetic Communications, 36(14). Available from: [Link]

-

Okinawa Institute of Science and Technology. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Available from: [Link]

-

Tang, R., Zhao, Q., & Yan, Z. (n.d.). Synthesis of Novel Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives. Synthetic Communications, 36(14). Available from: [Link]

-

Wójcik, G., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(18), 4235. Available from: [Link]

-

Prasad, S., et al. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science (IJRES). Available from: [Link]

-

Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. Available from: [Link]

-

ResearchGate. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available from: [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

-

ResearchGate. (2011). Synthesis of 2, 3-pyridine-dicarboxylic acid. Available from: [Link]

-

PubChemLite. (n.d.). 6-(methylcarbamoyl)pyridine-2-carboxylic acid (C8H8N2O3). Available from: [Link]

-

International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. Available from: [Link]

-

Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. Available from: [Link]

-

PubChem. (n.d.). Carbamoyl pyridine-2-carboxylate. Available from: [Link]

-

Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Spectroscopic-data-of-6-(N-methyl-pyridin-2-ylcarbo-Kadir-Mansor/52f840f3408f906411963e635e76a9117865c697]([Link]

-

ResearchGate. (2019). (PDF) Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Available from: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1040(2), 207-216. Available from: [Link]

-

PubChem. (n.d.). 2-Pyridinecarboxamide. Available from: [Link]

-

ResearchGate. (n.d.). 2-Carbamoylpyridine-4-carboxylic acid derivatives 6b and 6c. Available from: [Link]

-

Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118. Available from: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2025(20), 1-25. Available from: [Link]

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dovepress, 2025(20), 1-25. Available from: [Link]

-

Bolte, M., et al. (2018). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1805–1810. Available from: [Link]

-

Al-Salahi, R. A., et al. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Molecules, 15(9), 6588-6597. Available from: [Link]

-

ChemSynthesis. (n.d.). 6-methoxycarbonyl-pyridine-2-carboxylic acid. Available from: [Link]

-

Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683). Available from: [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Carbamoylpyridine-3-carboxylic Acid|Research Chemical [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 6-Carbamoyl-pyridine-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 6. Carbamoyl pyridine-2-carboxylate | C7H6N2O3 | CID 54448520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 11. tandfonline.com [tandfonline.com]

- 12. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. NP-MRD: Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683) [np-mrd.org]

- 17. ijres.org [ijres.org]

- 18. researchgate.net [researchgate.net]

- 19. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. echemi.com [echemi.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Carbamoylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Scaffold

6-Carbamoylpyridine-2-carboxylic acid, a substituted picolinic acid derivative, represents a pivotal building block in contemporary medicinal chemistry and drug discovery. Its rigid, planar pyridine core, adorned with both a carboxylic acid and a primary amide at the 2 and 6 positions respectively, provides a unique trifecta of hydrogen bond donors and acceptors. This specific arrangement allows for multifaceted interactions with biological targets, rendering it a privileged scaffold in the design of novel therapeutics. Its utility is underscored by its incorporation into a variety of pharmacologically active agents, where it often serves as a key fragment for engaging with enzyme active sites or receptors. This guide offers a comprehensive overview of the synthetic pathways leading to this valuable compound, delving into the mechanistic rationale behind the chosen strategies and providing detailed experimental insights.

Strategic Approaches to Synthesis: Navigating the Challenge of Selectivity

The primary challenge in the synthesis of this compound lies in the selective functionalization of the C2 and C6 positions of the pyridine ring. The two positions are electronically similar, necessitating a carefully planned strategy to differentiate them and install the desired carboxylic acid and carbamoyl moieties. Two principal retrosynthetic disconnections are considered the most viable:

-

The Mono-Ester Protection Strategy: This is the most widely adopted and reliable approach. It involves the selective protection of one of the carboxylic acid groups of a symmetrical precursor, pyridine-2,6-dicarboxylic acid, as an ester. The remaining free carboxylic acid is then converted to the primary amide, followed by deprotection of the ester to yield the final product.

-

The Cyano-Hydrolysis Strategy: An alternative pathway commences with a precursor bearing a cyano group, which can be selectively hydrolyzed to the primary amide. This approach can be advantageous if the appropriate cyano-substituted pyridine precursors are readily available.

This guide will focus on the more established and versatile mono-ester protection strategy, providing a detailed, step-by-step examination of the synthetic sequence.

The Mono-Ester Protection Pathway: A Detailed Walk-through

This synthetic route is predicated on a three-step sequence starting from the readily available pyridine-2,6-dicarboxylic acid. The key to this pathway is the successful and efficient synthesis of the mono-ester intermediate, which allows for the selective amidation of the remaining carboxylic acid.

Caption: The Mono-Ester Protection Pathway for the synthesis of this compound.

Step 1: Selective Mono-esterification of Pyridine-2,6-dicarboxylic Acid

The cornerstone of this synthetic strategy is the selective protection of one of the two equivalent carboxylic acid groups of pyridine-2,6-dicarboxylic acid. While several methods for the mono-esterification of dicarboxylic acids have been reported, a common and effective approach involves the statistical esterification under carefully controlled conditions, followed by chromatographic separation of the desired mono-ester from the di-ester and unreacted starting material. For the purpose of this guide, we will focus on the synthesis of the methyl ester, 6-(methoxycarbonyl)pyridine-2-carboxylic acid, which is also commercially available[1][2][3][4][5][6].

Protocol: Synthesis of 6-(Methoxycarbonyl)pyridine-2-carboxylic Acid

-

Reaction Setup: To a suspension of pyridine-2,6-dicarboxylic acid (1 equivalent) in methanol (10-20 volumes), cautiously add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride in methanol.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time will typically range from several hours to overnight. The goal is to maximize the formation of the mono-ester while minimizing the formation of the di-ester.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue, a mixture of the di-acid, mono-ester, and di-ester, is then purified by column chromatography on silica gel to isolate the desired 6-(methoxycarbonyl)pyridine-2-carboxylic acid.

| Compound | Starting Material | Product | Key Reagents | Typical Yield |

| 6-(Methoxycarbonyl)pyridine-2-carboxylic Acid | Pyridine-2,6-dicarboxylic Acid | Mono-methyl ester | Methanol, H₂SO₄ (cat.) | 40-60% (after purification) |

Step 2: Amidation of 6-(Methoxycarbonyl)pyridine-2-carboxylic Acid

With the mono-ester in hand, the next step is the conversion of the free carboxylic acid group into a primary amide. This is a standard transformation in organic synthesis and can be achieved through several methods. A common and effective approach is the activation of the carboxylic acid as an acid chloride, followed by reaction with an ammonia source.

Protocol: Synthesis of Methyl 6-carbamoylpyridine-2-carboxylate [7]

-

Activation to the Acid Chloride: Suspend 6-(methoxycarbonyl)pyridine-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Reaction Conditions: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the starting material is fully consumed (monitored by TLC or LC-MS).

-

Amidation: Cool the reaction mixture to 0 °C and carefully bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol). Alternatively, aqueous ammonium hydroxide can be used, although this may lead to some hydrolysis of the ester.

-

Work-up and Purification: After the reaction is complete, quench any remaining acid chloride with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the amidation of the mono-ester intermediate.

Step 3: Hydrolysis of Methyl 6-carbamoylpyridine-2-carboxylate

The final step in the synthesis is the selective hydrolysis of the methyl ester to the carboxylic acid, without affecting the primary amide. This can be achieved under either basic or acidic conditions, with careful control of the reaction parameters to ensure selectivity. Basic hydrolysis is often preferred as it generally requires milder conditions.

Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve methyl 6-carbamoylpyridine-2-carboxylate (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Reaction Conditions: Add a stoichiometric amount of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), at room temperature. Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material while minimizing any potential hydrolysis of the amide.

-

Work-up and Purification: Once the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The desired product, this compound, will precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum.

| Compound | Starting Material | Product | Key Reagents | Typical Yield |

| This compound | Methyl 6-carbamoylpyridine-2-carboxylate | Final Product | LiOH or NaOH | >90% |

Conclusion and Future Perspectives

The mono-ester protection strategy represents a robust and reliable method for the synthesis of this compound. The key to this approach is the efficient preparation and purification of the mono-ester intermediate, which then allows for straightforward and high-yielding transformations to the final product. As the demand for novel pyridine-based therapeutics continues to grow, the development of even more efficient and scalable synthetic routes to this versatile building block will remain an area of active research. Future efforts may focus on the development of catalytic methods for the selective mono-functionalization of pyridine-2,6-dicarboxylic acid, thereby avoiding the need for stoichiometric protecting groups and improving the overall atom economy of the synthesis.

References

- CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google P

-

6-methoxycarbonyl-pyridine-2-carboxylic acid - 7170-36-7, C8H7NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap. (URL: [Link])

-

6-(Methoxycarbonyl)pyridine-2-carboxylic acid - Oakwood Chemical. (URL: [Link])

- KR100600465B1 - Manufacturing method of 2,6-pyridine dicarboxylic acid ester - Google P

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (URL: [Link])

-

6-(Methoxycarbonyl)pyridine-2-carboxylic acid | C8H7NO4 | CID 4019172 - PubChem. (URL: [Link])

-

6-(METHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 7170-36-7. (URL: [Link])

-

6-Methoxy-pyridine-2-carboxylic acid amide, min 98%, 1 gram - CP Lab Safety. (URL: [Link])

-

Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water - Organic Chemistry Portal. (URL: [Link])

-

Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - NIH. (URL: [Link])

-

Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

- CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google P

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. (URL: [Link])

-

Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | CID 73022 - PubChem. (URL: [Link])

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. (URL: [Link])

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid [oakwoodchemical.com]

- 3. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid | C8H7NO4 | CID 4019172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-(METHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 7170-36-7 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 6. CAS 7170-36-7: 2,6-Pyridinedicarboxylic acid monomethyl es… [cymitquimica.com]

- 7. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 6-Carbamoylpyridine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Pyridine Carboxylic Acid Scaffold

The pyridine carboxylic acid motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in drug design stems from its ability to engage in a variety of biological interactions, including hydrogen bonding, metal chelation, and π-stacking, making it a versatile scaffold for enzyme inhibition.[1] Within this important class of molecules lies 6-Carbamoylpyridine-2-carboxylic acid, a compound of significant interest for its potential pharmacological activities. While direct, comprehensive studies on its specific mechanism of action are emerging, its structural similarity to known enzyme inhibitors allows for a scientifically-grounded postulation of its biological function.

This technical guide provides an in-depth exploration of the likely mechanism of action of this compound. Drawing upon established knowledge of related pyridine dicarboxylate and monocarboxylate inhibitors, we will delve into its probable molecular targets and the intricate signaling pathways it may modulate. Furthermore, this document serves as a practical handbook for researchers, detailing the essential experimental workflows required to rigorously validate these hypotheses, from initial biochemical assays to cellular target engagement and biophysical characterization.

A Postulated Mechanism of Action: Inhibition of Metalloenzymes and Epigenetic Regulators

Based on compelling evidence from structurally analogous compounds, it is hypothesized that this compound primarily functions as an enzyme inhibitor . The presence of the pyridine-2-carboxylate moiety is a key structural feature implicated in the inhibition of two major classes of enzymes: metallo-β-lactamases (MBLs) and 2-oxoglutarate (2OG)-dependent oxygenases , such as histone demethylases.[2][3][4][5]

Inhibition of Metallo-β-Lactamases (MBLs): A Strategy Against Antibiotic Resistance

Metallo-β-lactamases are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.[5][6] The pyridine-2-carboxylate scaffold has been identified as a potent inhibitor of these enzymes.[5][7] The proposed mechanism involves the chelation of the active site zinc ions by the carboxylic acid and the pyridine nitrogen, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics. The carbamoyl group at the 6-position may further enhance binding affinity through additional hydrogen bonding interactions within the enzyme's active site.

Modulation of 2-Oxoglutarate (2OG)-Dependent Oxygenases: An Epigenetic Regulatory Role

The Jumonji C (JmjC) domain-containing histone demethylases are a family of 2OG-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histones.[2][3] Dysregulation of these enzymes is linked to various cancers. Pyridine-2,4-dicarboxylic acids have been identified as potent inhibitors of the JMJD2 subfamily, acting as competitive inhibitors of the 2-oxoglutarate co-substrate.[2][3][8] The structural similarity of this compound to these inhibitors suggests it may also target the 2OG binding site of histone demethylases and other related oxygenases, thereby influencing gene expression.

Experimental Validation of the Proposed Mechanism of Action: A Step-by-Step Guide

To rigorously test the hypothesis that this compound acts as an inhibitor of MBLs and/or 2OG-dependent oxygenases, a multi-faceted experimental approach is necessary. This section provides a comprehensive overview of the key experimental workflows.

Phase 1: Biochemical Assays for Initial Hit Validation and Kinetic Characterization

The initial step is to determine if this compound directly inhibits the activity of purified candidate enzymes.

Experimental Protocol: Enzyme Inhibition Assay (Spectrophotometric)

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify the target enzyme (e.g., a specific MBL or histone demethylase).

-

Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability and activity.

-

Prepare a stock solution of the appropriate substrate (e.g., a chromogenic β-lactam for MBLs or a methylated histone peptide for demethylases).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the substrate, and varying concentrations of this compound.

-

Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle, e.g., DMSO).

-

Initiate the enzymatic reaction by adding the purified enzyme to each well.

-

-

Data Acquisition and Analysis:

-

Monitor the change in absorbance over time using a plate reader at the appropriate wavelength.

-

Calculate the initial reaction velocities (v₀) for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Causality Behind Experimental Choices: This initial screening assay provides a rapid and robust method to confirm direct enzyme inhibition and quantify the potency of the compound. The use of a purified enzyme system eliminates confounding factors from a cellular environment.

Workflow Diagram: Biochemical Screening for Enzyme Inhibitors

Caption: Workflow for biochemical screening of enzyme inhibitors.

Kinetic Studies to Determine the Mechanism of Inhibition

Once inhibitory activity is confirmed, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then globally fitted to the different enzyme inhibition models, and the goodness of fit is assessed to determine the most likely mechanism.

Phase 2: Biophysical Assays for Direct Target Engagement Confirmation

Biophysical methods provide direct evidence of the binding interaction between the compound and the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cells that endogenously express the target protein.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

-

Thermal Challenge:

-

Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

-

-

Protein Detection and Analysis:

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.

-

Causality Behind Experimental Choices: CETSA is a powerful technique as it confirms target engagement in a physiologically relevant cellular context, demonstrating that the compound can penetrate the cell membrane and bind to its target in the complex cellular milieu.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Other Biophysical Techniques

| Technique | Principle | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. | Binding kinetics (kon, koff) and affinity (Kd). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical shifts of protein or ligand signals upon complex formation. | Binding site mapping and structural information of the protein-ligand complex. |

Phase 3: Cellular Assays to Elucidate Downstream Functional Effects

Cellular assays are crucial for understanding the functional consequences of target inhibition in a biological system.

Experimental Protocol: Cellular Reporter Assay

-

Cell Line Engineering:

-

Develop a stable cell line containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

-

-

Cell Treatment and Reporter Gene Expression:

-

Treat the cells with varying concentrations of this compound.

-

Stimulate the signaling pathway if necessary.

-

Measure the reporter gene expression (e.g., luminescence or fluorescence).

-

-

Data Analysis:

-

A dose-dependent change in reporter gene expression indicates that the compound is modulating the target signaling pathway.

-

Causality Behind Experimental Choices: Reporter assays provide a functional readout of the compound's activity on a specific signaling pathway, linking target engagement to a cellular response.

Conclusion: A Roadmap for Elucidating the Mechanism of Action

While the definitive mechanism of action of this compound awaits direct experimental confirmation, a strong body of evidence from structurally related compounds points towards its role as an inhibitor of metalloenzymes, particularly metallo-β-lactamases, and 2-oxoglutarate-dependent oxygenases. This technical guide provides a comprehensive framework for researchers to systematically investigate and validate this proposed mechanism. By employing a combination of biochemical, biophysical, and cellular assays, the scientific community can unlock the full therapeutic potential of this promising molecule and pave the way for the development of novel drugs targeting antibiotic resistance and epigenetic dysregulation.

References

-

Rose, N. R., et al. (2010). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry, 8(24), 5571-5578. [Link]

-

Rose, N. R., et al. (2010). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. PubMed, [Link]

-

Rose, N. R., et al. (2010). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Royal Society of Chemistry, [Link]

-

Roll, D. M., et al. (2010). Inhibition of metallo-beta-lactamases by pyridine monothiocarboxylic acid analogs. The Journal of Antibiotics, 63(5), 255-257. [Link]

-

Cahill, S. T., et al. (2018). Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry, 57(9), 1535-1545. [Link]

-

Lohse, B., et al. (2012). Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C). Bioorganic & Medicinal Chemistry Letters, 22(18), 5811-5813. [Link]

-

Mollard, C., et al. (2021). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules, 26(11), 3169. [Link]

-

Cahill, S. T., et al. (2018). Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. R Discovery, [Link]

-

Roll, D. M., et al. (2010). Inhibition of metallo-beta-lactamases by pyridine monothiocarboxylic acid analogs. PubMed, [Link]

-

Senger, J., et al. (2016). Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of JumonjiC domain-containing histone demethylases. Future Medicinal Chemistry, 8(11), 1205-1223. [Link]

Sources

- 1. 6-Carbamoylpyridine-3-carboxylic Acid|Research Chemical [benchchem.com]

- 2. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of metallo-beta-lactamases by pyridine monothiocarboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 6-Carbamoylpyridine-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Carbamoylpyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate informed solvent selection and process optimization.

Executive Summary: this compound is a polar, crystalline compound whose solubility is dictated by its capacity for strong intermolecular interactions, including hydrogen bonding. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively published, this guide leverages data from structurally analogous compounds, particularly picolinic acid, and fundamental physicochemical principles to predict its solubility profile. We anticipate high solubility in polar protic solvents and polar aprotic solvents like DMSO, with limited solubility in nonpolar and weakly polar aprotic solvents. This guide further provides a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility to empower researchers to generate precise data for their specific applications.

Introduction: Understanding the Molecule

This compound (CAS 97310-93-5) is a pyridine derivative featuring both a carboxylic acid and a primary amide (carbamoyl) functional group.[1][2][3][4] Its molecular structure suggests a high degree of polarity and a strong potential for hydrogen bonding, which are the primary determinants of its solubility. The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry and materials science. An understanding of its behavior in various organic solvents is critical for its synthesis, purification, formulation, and application.

This document serves as a practical guide for scientists, acknowledging the current scarcity of published quantitative solubility data. By analyzing the molecule's structure and drawing parallels with well-characterized analogs, we provide a predictive framework for its solubility and a detailed methodology for its empirical determination.

Physicochemical Properties and Structural Analysis

A thorough analysis of the molecule's structure is fundamental to predicting its interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 97310-93-5 | [1][2][4] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Appearance | White to Off-White Solid | - |

| Flash Point | 265 °C |

Structural Rationale for Solubility:

The solubility of this compound is governed by the interplay of its three key structural features:

-

Pyridine Ring: A weakly basic aromatic heterocycle that can participate in π-π stacking and dipole-dipole interactions.

-

Carboxylic Acid Group (-COOH): A polar, protic group capable of acting as both a strong hydrogen bond donor and acceptor. This group can also deprotonate to form a carboxylate anion, significantly increasing aqueous solubility.

-

Carbamoyl Group (-CONH₂): A polar, protic group that is also an excellent hydrogen bond donor and acceptor.

The presence of both a carboxylic acid and an amide group makes the molecule significantly more polar than its parent compound, picolinic acid (pyridine-2-carboxylic acid). The additional amide group introduces more sites for hydrogen bonding, which is expected to enhance its solubility in polar, hydrogen-bonding solvents while reducing it in nonpolar solvents.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and available data for analogous compounds like picolinic acid and nicotinic acid, we can predict the solubility of this compound in various classes of organic solvents. Picolinic acid, for instance, is highly soluble in water, moderately soluble in ethanol, and poorly soluble in acetonitrile.[5][6][7][8] Nicotinic acid shows a solubility trend of DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[9]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Comparative Insights |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and carbamoyl groups. The solubility of picolinic acid in ethanol is moderate (57.1 g/kg at ~293 K)[5][6][7]; the added carbamoyl group may slightly alter this. |

| Polar Aprotic | DMSO, DMF | High | DMSO is an exceptional hydrogen bond acceptor and can effectively solvate the acidic proton of the carboxylic acid and the N-H protons of the amide. Nicotinic acid is highly soluble in DMSO.[9] |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | These solvents are hydrogen bond acceptors but lack donor capabilities. Acetonitrile, in particular, is a poor solvent for picolinic acid (17.0 g/kg at ~293 K).[5][6][7] The high crystallinity and strong self-association of the solute may be difficult to overcome. |

| Ethers | Diethyl Ether, THF | Low to Insoluble | These solvents have low polarity and are weak hydrogen bond acceptors. Picolinic acid is only slightly soluble in diethyl ether.[10] The high polarity of the target molecule makes significant solubility unlikely. |

| Hydrocarbons | Toluene, Hexane | Insoluble | These nonpolar solvents cannot overcome the strong intermolecular hydrogen bonding and dipole-dipole interactions of the solute molecules. Carboxylic acids are generally insoluble in nonpolar solvents.[11] |

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, experimental verification is crucial. The thermodynamic or equilibrium solubility provides the most accurate measure of a compound's solubility at a given temperature. The shake-flask method, a widely accepted technique, is recommended.[8]

Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to establish equilibrium between the solid solute and the solvent, ensuring a robust and reproducible measurement.

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or orbital incubator. Temperature control is critical as solubility is temperature-dependent. A standard temperature of 25 °C (298.15 K) is often used.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. For crystalline compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering substances are present. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Visualizing the Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors beyond the choice of solvent can significantly impact the measured solubility:

-

Temperature: The dissolution of most solids is an endothermic process; thus, solubility typically increases with temperature. This relationship should be determined experimentally if the intended application involves temperature variations.

-

pH: As a carboxylic acid, the compound's solubility in protic or aqueous-organic mixtures will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will deprotonate to the more soluble carboxylate form.

-

Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Conclusion and Future Directions

This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. Based on its molecular structure and data from analogous compounds, it is predicted to be most soluble in polar solvents capable of hydrogen bonding, such as alcohols and DMSO, and poorly soluble in nonpolar media.

The provided experimental protocol for the shake-flask method offers a clear and reliable pathway for researchers to generate the precise, quantitative data needed for their work. Given the importance of this compound as a chemical intermediate, a systematic study to quantify its solubility in a broad array of pharmaceutically and industrially relevant solvents at various temperatures would be a valuable contribution to the field. Such data would greatly accelerate process development, formulation design, and the overall application of this versatile molecule.

References

-

Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Retrieved from [Link]

-

ULisboa Research Portal. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work.... Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Alcohols, Acids, and Esters. Retrieved from [Link]

Sources

- 1. 6-Carbamoyl-pyridine-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 2. 97310-93-5|this compound|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 7. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. picolinic acid [chemister.ru]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Spectroscopic Guide to 6-Carbamoylpyridine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 6-Carbamoylpyridine-2-carboxylic acid (C₇H₆N₂O₃, MW: 166.13 g/mol ). As a substituted picolinic acid derivative, this compound possesses distinct structural features—a pyridine ring, a carboxylic acid, and a primary amide—that give rise to a unique spectroscopic fingerprint. This document serves as an essential reference for researchers in synthetic chemistry and drug development, offering detailed, predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and expert interpretation of the spectral data, grounded in established spectroscopic theory.

Molecular Structure and Spectroscopic Implications

This compound is a bifunctional pyridine derivative. The molecular architecture is central to interpreting its spectroscopic output. The pyridine ring is highly electron-deficient, an effect amplified by the two electron-withdrawing substituents: the carboxylic acid at position 2 and the carbamoyl (amide) group at position 6. This electronic environment profoundly influences the chemical shifts of the aromatic protons and carbons, pushing them significantly downfield in NMR spectra. Furthermore, the presence of labile protons on the carboxyl and amide groups provides distinct signatures in both NMR and IR spectroscopy.

Caption: Figure 1. Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong deshielding effect of the nitrogen atom and the two carbonyl-containing substituents, these protons are expected to resonate at very low field (typically >8.0 ppm). The carboxylic acid proton is anticipated to appear as a very broad singlet at a chemical shift greater than 12 ppm, while the two amide protons will likely appear as a broad singlet between 7.5 and 8.5 ppm. The exact chemical shifts of these exchangeable protons are highly dependent on solvent and concentration.[1]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| >13.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton, subject to hydrogen bonding. |

| ~8.50 | Doublet | 1H | H-3 | Adjacent to the electron-withdrawing COOH group. |

| ~8.35 | Triplet | 1H | H-4 | Coupled to both H-3 and H-5. |

| ~8.20 | Doublet | 1H | H-5 | Adjacent to the electron-withdrawing CONH₂ group. |

| ~8.0, ~7.8 | Two Broad Singlets | 2H | -CONH₂ | Amide protons, often non-equivalent and broadened due to quadrupole effects and exchange. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display all seven carbon signals. The carbons of the two carbonyl groups will be the most downfield, typically appearing above 160 ppm.[1] The five carbons of the pyridine ring will resonate in the aromatic region (120-155 ppm), with the carbons directly attached to the substituents (C-2 and C-6) being the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| ~167.5 | C=O (Amide) | Typical chemical shift for a primary amide carbonyl carbon. |

| ~165.0 | C=O (Acid) | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[2][3] |

| ~152.0 | C-6 | Aromatic carbon attached to the carbamoyl group and adjacent to nitrogen. |

| ~149.5 | C-2 | Aromatic carbon attached to the carboxylic acid group and adjacent to nitrogen. |

| ~140.0 | C-4 | Aromatic CH carbon, influenced by both substituents. |

| ~125.0 | C-5 | Aromatic CH carbon, adjacent to the C-6 substituent. |

| ~122.0 | C-3 | Aromatic CH carbon, adjacent to the C-2 substituent. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable -COOH and -NH₂ protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) will be required to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.